molecular formula C8H14N2O2 B11914842 Methyl [1,3'-biazetidine]-3-carboxylate CAS No. 1131594-83-6

Methyl [1,3'-biazetidine]-3-carboxylate

Cat. No.: B11914842
CAS No.: 1131594-83-6
M. Wt: 170.21 g/mol
InChI Key: IREUKINWQIFJHT-UHFFFAOYSA-N
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Description

Methyl [1,3’-biazetidine]-3-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [1,3’-biazetidine]-3-carboxylate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for Methyl [1,3’-biazetidine]-3-carboxylate are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl [1,3’-biazetidine]-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl [1,3’-biazetidine]-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl [1,3’-biazetidine]-3-carboxylate involves its interaction with molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

1131594-83-6

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 1-(azetidin-3-yl)azetidine-3-carboxylate

InChI

InChI=1S/C8H14N2O2/c1-12-8(11)6-4-10(5-6)7-2-9-3-7/h6-7,9H,2-5H2,1H3

InChI Key

IREUKINWQIFJHT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(C1)C2CNC2

Origin of Product

United States

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